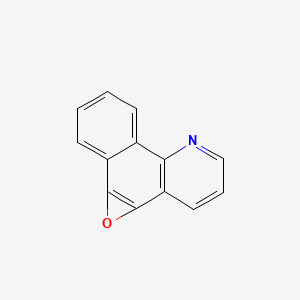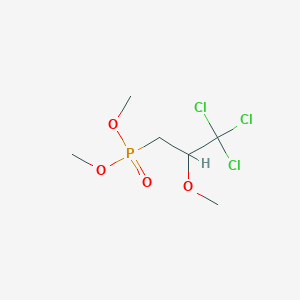
Dimethyl (3,3,3-trichloro-2-methoxypropyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (3,3,3-trichloro-2-methoxypropyl)phosphonate is an organophosphorus compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3,3,3-trichloro-2-methoxypropyl)phosphonate typically involves the reaction of trichloropropyl compounds with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phosphonate ester. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (3,3,3-trichloro-2-methoxypropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The trichloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields.
Major Products Formed
Aplicaciones Científicas De Investigación
Dimethyl (3,3,3-trichloro-2-methoxypropyl)phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research explores its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Dimethyl (3,3,3-trichloro-2-methoxypropyl)phosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Dimethyl (3,3,3-trichloro-2-methoxypropyl)phosphonate include:
- Dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate
- Dimethyl (trichlorohydroxyethyl)phosphonate
- Dimethyl (1-hydroxy-2,2,2-trichloroethyl)phosphonate
Uniqueness
What sets this compound apart is its unique structural configuration, which imparts distinct reactivity and chemical properties. Its methoxypropyl group provides additional versatility in chemical reactions, making it a valuable compound for various applications.
Propiedades
Número CAS |
66288-43-5 |
|---|---|
Fórmula molecular |
C6H12Cl3O4P |
Peso molecular |
285.5 g/mol |
Nombre IUPAC |
1,1,1-trichloro-3-dimethoxyphosphoryl-2-methoxypropane |
InChI |
InChI=1S/C6H12Cl3O4P/c1-11-5(6(7,8)9)4-14(10,12-2)13-3/h5H,4H2,1-3H3 |
Clave InChI |
IBPOHTUREKSNIE-UHFFFAOYSA-N |
SMILES canónico |
COC(CP(=O)(OC)OC)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


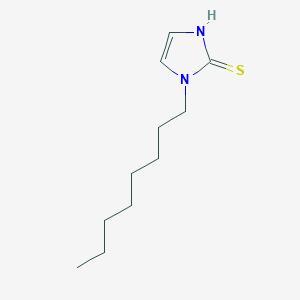
![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-chloro-2,3-dihydro-](/img/structure/B14486433.png)
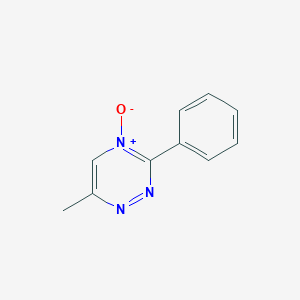

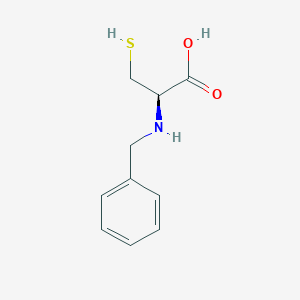
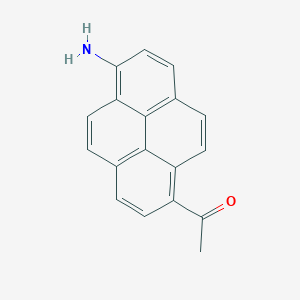

![Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate](/img/structure/B14486458.png)

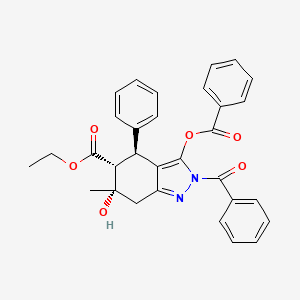

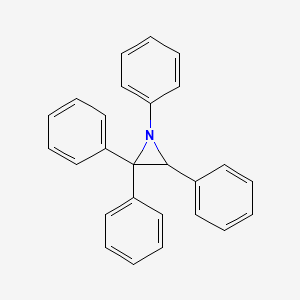
![6-Methyl-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14486496.png)
